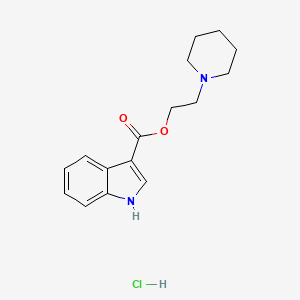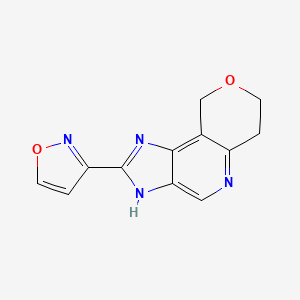
1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride, also known as SB-203186 hydrochloride, is a chemical compound with the empirical formula C16H20N2O2 · HCl . It has a molecular weight of 308.80 . It is sold for research purposes under agreement from GlaxoSmithKline .
Molecular Structure Analysis
The molecular structure of 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride is defined by its empirical formula, C16H20N2O2 · HCl . The molecular weight of the compound is 308.80 .Applications De Recherche Scientifique
5-HT4 Antagonist
SB 203186 hydrochloride is a potent, selective, and competitive 5-HT4 antagonist . It antagonizes the 5-HT4 receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT .
Neurological Signaling
This compound plays a significant role in neurological signaling, particularly in the GPCR/G Protein Neuronal Signaling pathway .
Research on Digestive System
SB 203186 hydrochloride has been used in research related to the digestive system. It has been shown to antagonize the 5-HT4 receptor-mediated relaxations in the rat oesophagus, guinea-pig ileum, and human colon .
Cardiovascular Research
SB 203186 hydrochloride has high affinity for human atrial 5-HT4 receptors , making it a valuable tool in cardiovascular research.
In Vivo Studies
In vivo studies have shown that SB 203186 hydrochloride can enhance the 5-HT-induced contractions of the antral strips . It has also been used in studies involving new-born Camborough piglets, where it was shown to produce blockade of 5-HT-evoked tachycardia .
Pharmacological Research
SB 203186 hydrochloride has been used in pharmacological research to investigate the affinity of compounds for 5-HT4 and 5-HT3 receptors .
Mécanisme D'action
Target of Action
SB 203186 hydrochloride is a potent, selective, and competitive antagonist of the 5-HT4 receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the central nervous system, gut, and heart .
Mode of Action
SB 203186 hydrochloride interacts with its target, the 5-HT4 receptor, by antagonizing the receptor-mediated relaxations of the carbachol-contracted rat isolated oesophagus against 5-HT . This means that it prevents the action of serotonin on the 5-HT4 receptors, thereby inhibiting the associated physiological responses .
Biochemical Pathways
The primary biochemical pathway affected by SB 203186 hydrochloride is the serotonin signaling pathway. By acting as an antagonist at the 5-HT4 receptor, it inhibits the positive chronotropic effects of serotonin mediated through piglet sinoatrial 5-HT4 receptors .
Result of Action
The molecular and cellular effects of SB 203186 hydrochloride’s action include the blockade of 5-HT-evoked tachycardia, which was observed in new-born Camborough piglets . This suggests that the compound could have potential therapeutic applications in conditions where serotonin-mediated responses need to be modulated.
Action Environment
The action of SB 203186 hydrochloride can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment. Additionally, the compound’s effects can vary depending on the specific physiological environment, such as the presence of other competing ligands or the density of target receptors.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBEMCUJNDSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
CAS RN |
207572-69-8, 135938-17-9 |
Source


|
| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)


![(2~{r})-2-[5-[3-Chloranyl-2-Methyl-4-[2-(4-Methylpiperazin-1-Yl)ethoxy]phenyl]-6-(5-Fluoranylfuran-2-Yl)thieno[2,3-D]pyrimidin-4-Yl]oxy-3-[2-[[2-[2,2,2-Tris(Fluoranyl)ethyl]pyrazol-3-Yl]methoxy]phenyl]propanoic Acid](/img/structure/B610636.png)

